molecular formula C18H16N2O6 B5187647 ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate

ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate

Cat. No.: B5187647
M. Wt: 356.3 g/mol
InChI Key: HJVVJXOJCQJLEC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a nitrophenyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate typically involves a multi-component reaction. One common method is the three-component condensation reaction, which includes aromatic aldehydes, malononitrile, and resorcinol. The reaction is often catalyzed by bases such as sodium carbonate and can be conducted under solvent-free conditions using ball milling . This method is environmentally friendly, offering high yields and short reaction times.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar multi-component reactions. The use of microwave-assisted solvent-free conditions has been reported to enhance the efficiency and yield of the reaction . Additionally, the use of reusable catalysts like Fe3O4-MNPs@MMT-K10 can further improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-amino-7-hydroxy-4-(3-nitrophenyl)-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-4-3-5-11(8-10)20(23)24)13-7-6-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVVJXOJCQJLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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